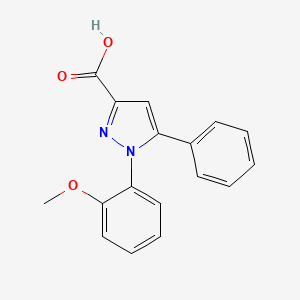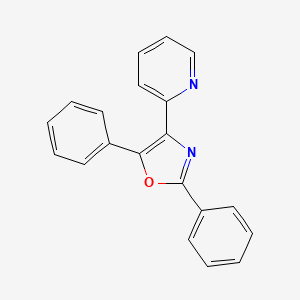
2,5-Diphenyl-4-(pyridin-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a pyridin-2-yl group. Oxazole moieties are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These structures are found in a wide range of pharmaceuticals and fine chemicals, including non-steroidal anti-inflammatory drugs (NSAIDs), blue organic LEDs, and antibacterial peptides .
準備方法
Synthetic Routes and Reaction Conditions
A common synthetic route for 2,5-Diphenyl-4-(pyridin-2-yl)oxazole involves the condensation of picolinamide with benzaldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂ . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .
化学反応の分析
Types of Reactions
2,5-Diphenyl-4-(pyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The phenyl and pyridin-2-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or pyridin-2-yl groups.
科学的研究の応用
2,5-Diphenyl-4-(pyridin-2-yl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism by which 2,5-Diphenyl-4-(pyridin-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and its substituents can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Diphenyloxazole: This compound is similar in structure but lacks the pyridin-2-yl group.
2-(2-Diphenylphosphino)phenyl-4,5-dihydro-4,5-diphenyloxazole: This compound features a diphenylphosphino group instead of the pyridin-2-yl group.
Uniqueness
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is unique due to the presence of the pyridin-2-yl group, which can confer additional chemical and biological properties compared to similar compounds
特性
分子式 |
C20H14N2O |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
2,5-diphenyl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-18(17-13-7-8-14-21-17)22-20(23-19)16-11-5-2-6-12-16/h1-14H |
InChIキー |
ORVBIZQVKOVASU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
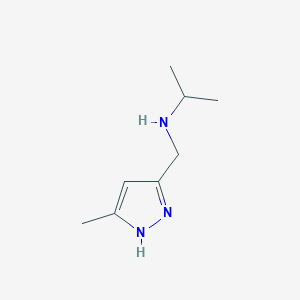

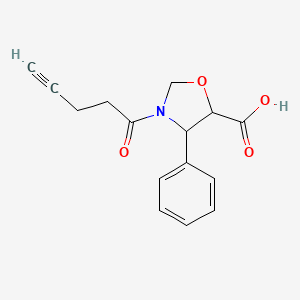
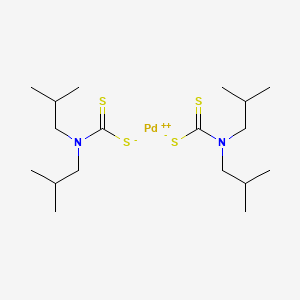
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
